molecular formula C7H15NO B13339756 ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol

((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol

Cat. No.: B13339756
M. Wt: 129.20 g/mol
InChI Key: ROIPNKDBVGGBFD-NKWVEPMBSA-N
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Description

((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with two methyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reduction of a suitable precursor. One common method is the reduction of (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione using sodium borohydride in the presence of iodine. The reaction proceeds through the formation of a borane intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: For industrial-scale production, the same reduction method can be employed with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be further reduced to form various derivatives, such as amines or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as tosyl chloride or thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. In drug design, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the structure of the final drug molecule derived from this compound.

Comparison with Similar Compounds

  • (3R,4R)-1-Benzyl-3,4-pyrrolidinediol
  • (3R,4R)-4-Ethylpyrrolidin-3-yl)methanol
  • (3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol

Uniqueness: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules where precise control over stereochemistry is required.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

ROIPNKDBVGGBFD-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CNC[C@]1(C)CO

Canonical SMILES

CC1CNCC1(C)CO

Origin of Product

United States

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